![molecular formula C18H17NO3 B5887804 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as MPI or 3-MeO-PI, is a novel indole derivative that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been explored for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
In the field of materials science, 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been explored for its potential use in organic light-emitting diodes (OLEDs). Studies have shown that this compound can be used as an electron transport material in OLEDs, leading to improved device performance.
Mechanism of Action
The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied. In cancer cells, it has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, leading to apoptosis. In neurons, it has been shown to protect against oxidative stress and inflammation by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the activity of certain enzymes. In neurons, it protects against oxidative stress and inflammation by activating certain signaling pathways. In OLEDs, it acts as an electron transport material, leading to improved device performance.
Advantages and Limitations for Lab Experiments
1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde. In medicinal chemistry, further studies are needed to fully elucidate its anticancer properties and potential use as a neuroprotective agent. In materials science, further studies are needed to optimize its use as an electron transport material in OLEDs. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been achieved using various methods. One of the most common methods involves the reaction of 3-methoxyphenol with 2-chloroethylindole-3-carboxaldehyde in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde.
properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-5-4-6-16(11-15)22-10-9-19-12-14(13-20)17-7-2-3-8-18(17)19/h2-8,11-13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJJAKXNKDYCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3-Methoxyphenoxy)ethyl]indole-3-carbaldehyde |
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